[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid
CAS No.: 805323-99-3
Cat. No.: VC16808220
Molecular Formula: C17H31NO3S2
Molecular Weight: 361.6 g/mol
* For research use only. Not for human or veterinary use.
![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid - 805323-99-3](/images/structure/VC16808220.png)
Specification
CAS No. | 805323-99-3 |
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Molecular Formula | C17H31NO3S2 |
Molecular Weight | 361.6 g/mol |
IUPAC Name | 2-(tetradecanoylcarbamothioylsulfanyl)acetic acid |
Standard InChI | InChI=1S/C17H31NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(19)18-17(22)23-14-16(20)21/h2-14H2,1H3,(H,20,21)(H,18,19,22) |
Standard InChI Key | DCKOHNZURSRHCK-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCC(=O)NC(=S)SCC(=O)O |
Introduction
Structural Characteristics and Nomenclature
The systematic name [(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid reflects its three primary components:
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Tetradecanoyl group: A 14-carbon saturated fatty acid chain (CH₃(CH₂)₁₂CO−) providing hydrophobicity.
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Carbamothioyl group: A thiourea derivative (−NH−C(=S)−NH−) capable of hydrogen bonding and metal coordination.
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Sulfanyl-acetic acid: A sulfhydryl (−S−) linked to a carboxylic acid (−CH₂COOH), enabling solubility in polar solvents and salt formation .
The molecular formula is C₁₇H₃₁N₂O₃S₂, with a calculated molecular weight of 399.56 g/mol. The presence of multiple sulfur atoms suggests potential redox activity, while the carboxylic acid group allows for pH-dependent solubility .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of [(tetradecanoylcarbamothioyl)sulfanyl]acetic acid likely involves sequential functionalization:
Step 1: Formation of Tetradecanoylcarbamothioyl Intermediate
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Acylation of thiourea: Reacting tetradecanoyl chloride with ammonium thiocyanate generates tetradecanoyl isothiocyanate.
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Thiourea formation: The isothiocyanate reacts with a primary amine (e.g., methylamine) to yield N-tetradecanoylthiourea .
Step 2: Sulfanyl-Acetic Acid Conjugation
The thiourea intermediate undergoes nucleophilic substitution with mercaptoacetic acid (HS−CH₂COOH) in alkaline conditions:
This reaction parallels methodologies used in synthesizing 2-[(4-nitrophenyl)sulfanyl]acetic acid, where aryl thiols react with chloroacetic acid derivatives .
Step 3: Purification and Characterization
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.
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Spectroscopy:
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 399.56 g/mol |
Solubility | Soluble in DMSO, methanol; insoluble in hexane |
Melting Point | 98–102°C (predicted) |
logP (Octanol-Water) | 3.8 (estimated) |
pKa (Carboxylic Acid) | ~2.5 |
The long alkyl chain dominates hydrophobicity (logP ≈ 3.8), while the carboxylic acid group enhances water solubility at physiological pH .
Biological and Chemical Applications
Antimicrobial Activity
Thiourea derivatives, such as thiazolo[3,2-b]-1,2,4-triazinones, exhibit broad-spectrum antibacterial and antitubercular activity by inhibiting enzymes like leucyl-tRNA synthetase . The tetradecanoyl chain in [(tetradecanoylcarbamothioyl)sulfanyl]acetic acid may enhance membrane permeability, targeting lipid-rich bacterial cell walls .
Industrial Applications
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Surfactants: The amphiphilic structure (hydrophobic tail + hydrophilic head) suits it for emulsification.
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Metal Chelation: Thiourea groups bind heavy metals (e.g., Hg²⁺, Pb²⁺), useful in wastewater treatment .
Future Research Directions
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Drug Delivery: Exploit lipid solubility for nanoparticle-based formulations.
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Catalysis: Assess thiourea’s role in asymmetric organocatalysis.
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